(9Z,11Z)-Octadecadienoyl-CoA

PPARα activation nuclear receptor signaling conjugated linoleic acid pharmacology

Procure (9Z,11Z)-Octadecadienoyl-CoA for isomer-specific PPARα signaling (IC50 ≈140 nM) and SCD1 inhibition (IC50 0.88 μM) studies. Its conjugated diene system fundamentally alters β-oxidation, requiring dedicated auxiliary enzymes, and redirects metabolic flux away from triacylglycerol synthesis versus linoleoyl-CoA. Substituting with generic linoleoyl-CoA yields invalid comparative data—only the authentic CoA thioester ensures physiologically relevant results.

Molecular Formula C39H66N7O17P3S
Molecular Weight 1030.0 g/mol
Cat. No. B15545108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z,11Z)-Octadecadienoyl-CoA
Molecular FormulaC39H66N7O17P3S
Molecular Weight1030.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-12,26-28,32-34,38,49-50H,4-8,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b10-9-,12-11-/t28-,32-,33-,34+,38-/m1/s1
InChIKeyAHZCZESKRQDJSS-ULPQMKJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9Z,11Z)-Octadecadienoyl-CoA Procurement Guide: Isomer-Specific CoA Thioester for Lipid Metabolism Research


(9Z,11Z)-Octadecadienoyl-CoA is the coenzyme A thioester of (9Z,11Z)-conjugated linoleic acid (9Z,11Z-CLA), a long-chain fatty acyl-CoA compound (C39H66N7O17P3S, molecular weight 1029.96) that serves as the activated metabolic form of this specific CLA isomer [1]. Unlike the more common linoleoyl-CoA (9Z,12Z-octadecadienoyl-CoA) which bears non-conjugated double bonds, this compound features a conjugated diene system at positions 9 and 11, fundamentally altering its recognition by metabolic enzymes and its downstream biological processing [2]. The compound is supplied as a research-grade biochemical reagent for investigating CLA-specific β-oxidation pathways, acyl-CoA synthetase specificity, and isomer-dependent signaling through nuclear receptors such as PPARα [3].

Why (9Z,11Z)-Octadecadienoyl-CoA Cannot Be Replaced by Linoleoyl-CoA or Alternative CLA-CoA Isomers


Generic substitution with the widely available linoleoyl-CoA (9Z,12Z-octadecadienoyl-CoA) is scientifically invalid because the conjugated double bond geometry of (9Z,11Z)-octadecadienoyl-CoA fundamentally alters its metabolic processing [1]. While saturated and monounsaturated fatty acyl-CoAs with a Δ9 double bond (e.g., palmitoleoyl-CoA, oleoyl-CoA, linoleoyl-CoA) share competitive activation by the same long-chain acyl-CoA synthetase with similar Km values (1.39–2.22 μM) and mutual Ki values (1.23 μM), the conjugated diene system of CLA-CoA imposes distinct structural constraints that redirect enzymatic recognition [2]. Furthermore, CLA-CoA is a poorer substrate for cellular and VLDL-triacylglycerol synthesis compared to linoleoyl-CoA, while simultaneously driving stronger peroxisomal acyl-CoA oxidase (AOX) activity [3]. These isomer-specific differences in both anabolic and catabolic routing mean that substituting linoleoyl-CoA or alternative CLA-CoA isomers (e.g., 10E,12Z-CLA-CoA) in experimental systems will yield fundamentally different metabolic outcomes, confounding data interpretation and invalidating cross-study comparisons.

(9Z,11Z)-Octadecadienoyl-CoA: Quantitative Differentiation Evidence for Research Procurement


PPARα Ligand Affinity: Isomer-Specific IC50 Differentiation from Alternative CLA Isomers

In a direct comparative scintillation proximity assay measuring competitive displacement of a radiolabeled PPARα ligand, CLA isomers demonstrated a defined rank order of potency with (9Z,11E)-CLA exhibiting the highest affinity (IC50 ≈ 140 nM), followed by (10E,12Z)-CLA, (9E,11E)-CLA, and furan-CLA (IC50 values ranging from 140 nM to 400 nM) [1]. The CoA thioester form of these isomers is the obligate metabolic intermediate required for their biological activity, as free fatty acids must be activated to their CoA derivatives before engaging in downstream PPARα-mediated transcriptional regulation [1].

PPARα activation nuclear receptor signaling conjugated linoleic acid pharmacology

SCD1 Enzyme Inhibition: CLA Isomer IC50 Differentiation from Sterculic Acid

In a mass spectrometry-based high-throughput screening assay using deuterium-labeled stearoyl-CoA substrate and induced rat liver microsomes, conjugated linoleic acid (CLA) inhibited stearoyl-CoA desaturase 1 (SCD1) with an IC50 of 0.88 μM, compared to sterculic acid which exhibited an IC50 of 0.12 μM [1]. The assay was validated with stearoyl-CoA substrate Km = 10.5 μM and an average Z' value of 0.6, confirming robust assay performance [1]. As the CoA thioester is the native form recognized by SCD1 and related desaturase enzymes, (9Z,11Z)-octadecadienoyl-CoA serves as the appropriate molecular tool for detailed mechanistic studies of this inhibition phenomenon.

stearoyl-CoA desaturase inhibition lipid metabolism high-throughput screening

β-Oxidation Pathway Divergence: Isomerase-Dependent Degradation Unique to Conjugated Acyl-CoA

Unlike linoleoyl-CoA (9Z,12Z-octadecadienoyl-CoA) which undergoes standard β-oxidation requiring 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase, the conjugated 9-cis,11-trans-octadecadienoyl-CoA is processed via a distinct isomerase-dependent pathway in yeast and other organisms [1]. In Escherichia coli, 9-cis,11-trans-octadecadienoic acid (as its CoA derivative) supports growth as the sole carbon source but is only partially β-oxidized to 3,5-dodecadienoyl-CoA, which is then hydrolyzed by thioesterases II and III and released as 3,5-dodecadienoic acid [2]. Both thioesterases are highly active toward this pathway-specific intermediate, and deficiency of either enzyme decreases growth rate on CLA but not on palmitate, demonstrating pathway specificity [2].

fatty acid β-oxidation isomerase-dependent pathway conjugated diene metabolism

Peroxisomal Acyl-CoA Oxidase Activity: CLA-CoA vs. Linoleoyl-CoA Differential Enzyme Activation

In direct comparative studies using rat hepatocytes, conjugated linoleic acid-CoA (CLA-CoA) strongly increased peroxisomal acyl-CoA oxidase (AOX) activity compared to linoleoyl-CoA (LA-CoA) [1]. CLA was metabolized by hepatocytes at a higher rate than LA but was a poorer substrate for cellular and VLDL-triacylglycerol (TAG) synthesis, demonstrating a metabolic shift toward peroxisomal oxidation rather than esterification into storage lipids [1]. This differential routing between oxidation and anabolic incorporation is isomer-specific and cannot be reproduced using non-conjugated linoleoyl-CoA.

peroxisomal β-oxidation acyl-CoA oxidase CLA metabolism

(9Z,11Z)-Octadecadienoyl-CoA: High-Value Research Application Scenarios for Procurement Decision-Making


In Vitro PPARα Activation and Nuclear Receptor Signaling Studies

(9Z,11Z)-Octadecadienoyl-CoA serves as the obligate CoA-activated intermediate for investigating isomer-specific PPARα signaling. As established by competitive binding assays, the (9Z,11E) isomer demonstrates the highest PPARα ligand affinity among CLA isomers with IC50 ≈ 140 nM [5]. Using the authentic CoA thioester ensures that experimental systems reflect physiological conditions where fatty acids must be activated to their CoA derivatives prior to engaging nuclear receptor pathways. This application is particularly relevant for researchers investigating the molecular basis of CLA isomer-specific effects on lipid metabolism and energy homeostasis.

Mechanistic Studies of Stearoyl-CoA Desaturase 1 (SCD1) Inhibition

The compound enables direct investigation of CLA-mediated SCD1 inhibition using the physiologically relevant molecular species. SCD1 is potently inhibited by CLA with an IC50 of 0.88 μM in rat liver microsome assays, compared to the reference inhibitor sterculic acid (IC50 = 0.12 μM) [5]. Since SCD1 acts on acyl-CoA substrates, (9Z,11Z)-octadecadienoyl-CoA provides the correct substrate form for detailed kinetic studies of inhibition mechanisms, competitive binding analyses, and structure-activity relationship investigations of this therapeutically relevant metabolic enzyme.

Investigation of Conjugated Diene-Specific β-Oxidation Pathways

(9Z,11Z)-Octadecadienoyl-CoA is essential for studying the auxiliary enzyme-dependent β-oxidation of conjugated fatty acids. Unlike linoleoyl-CoA, this conjugated species requires dedicated isomerase enzymes for complete degradation in yeast and undergoes a unique thioesterase-dependent partial β-oxidation in E. coli that yields 3,5-dodecadienoyl-CoA as a pathway-specific intermediate [5][4]. This compound enables researchers to map the enzymatic machinery responsible for conjugated fatty acid catabolism, investigate the substrate specificity of auxiliary β-oxidation enzymes, and study how conjugated double bond geometry redirects metabolic flux away from standard β-oxidation routes.

Comparative Peroxisomal Acyl-CoA Oxidase Substrate Specificity Assays

The compound is required for direct comparative studies of peroxisomal acyl-CoA oxidase (AOX) activity toward conjugated versus non-conjugated fatty acyl-CoA substrates. Rat hepatocyte studies demonstrate that CLA-CoA induces substantially stronger AOX activity than linoleoyl-CoA while simultaneously showing reduced incorporation into cellular and VLDL-triacylglycerol [5]. (9Z,11Z)-Octadecadienoyl-CoA provides the authentic substrate for quantifying isomer-specific peroxisomal oxidation rates, investigating the molecular determinants of ACOX isoform selectivity, and studying how conjugated fatty acids partition between catabolic oxidation and anabolic lipid synthesis pathways.

Technical Documentation Hub

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